molecular formula C8H12O3 B600128 Methyl 2-(oxan-4-ylidene)acetate CAS No. 138302-49-5

Methyl 2-(oxan-4-ylidene)acetate

Cat. No.: B600128
CAS No.: 138302-49-5
M. Wt: 156.181
InChI Key: HSLUJWIFSPCQBB-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(oxan-4-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate with a 73% yield . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxan-4-ylidene)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 2-(oxan-4-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of flavors and fragrances due to its fruity odor.

Mechanism of Action

The mechanism of action of methyl 2-(oxan-4-ylidene)acetate involves its reactivity as an electrophile in various chemical reactions. The compound’s ester group is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(azetidin-3-ylidene)acetate
  • Methyl 2-(oxetan-3-ylidene)acetate

Comparison

Methyl 2-(oxan-4-ylidene)acetate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, methyl 2-(azetidin-3-ylidene)acetate contains an azetidine ring, which has different reactivity and stability characteristics. Similarly, methyl 2-(oxetan-3-ylidene)acetate features an oxetane ring, leading to variations in its chemical behavior and applications .

Biological Activity

Methyl 2-(oxan-4-ylidene)acetate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of an oxane ring, contributes to its reactivity and potential biological applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a colorless liquid with a fruity odor, making it appealing for various applications in the pharmaceutical and food industries. The compound can be synthesized primarily through the Horner–Wadsworth–Emmons reaction, yielding a product with a reported yield of approximately 73% . Its oxane ring structure imparts unique chemical properties compared to similar compounds, enhancing its utility in synthetic organic chemistry and medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems. The oxan-4-ylidene group allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . This interaction is crucial for its potential applications in drug development and enzyme-catalyzed reactions.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound. Below is a summary table of relevant findings:

Study ReferenceCompound/ActivityKey Findings
Methyl 2-bromo-2-(oxan-4-ylidene)acetateInvestigated for interactions with biological molecules; potential therapeutic applications noted.
Schiff base ligandsDemonstrated antimicrobial activity and DNA binding capabilities; suggests potential for similar activity in related compounds.
Enzyme-catalyzed reactionsHighlighted the utility of this compound in metabolic pathways; supports its role in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(oxan-4-ylidene)acetate, and how can reaction conditions be standardized to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as condensation reactions between tetrahydropyran derivatives and activated esters. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C for intermediate stabilization), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires iterative adjustments of reaction time and stoichiometry, monitored via TLC and NMR spectroscopy . Purity is enhanced via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, olefinic protons at 5–6 ppm). IR confirms C=O (1720–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and conformation. SHELX programs (e.g., SHELXL) refine crystallographic models, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray crystallographic results) for this compound?

  • Methodological Answer :

  • Computational Validation : Use density functional theory (DFT) (e.g., B3LYP/6-311++G(d,p)) to calculate NMR chemical shifts and compare with experimental data. Adjust computational models for solvent effects (e.g., PCM for dielectric environments) .
  • Crystallographic Refinement : For ambiguous electron density regions (e.g., disordered solvent), apply twin refinement in SHELXL or omit maps to exclude poorly modeled areas. Cross-validate with spectroscopic data to confirm connectivity .

Q. What advanced strategies are recommended for refining the crystal structure of this compound when dealing with twinned or low-resolution data?

  • Methodological Answer :

  • Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. HKLF5 format integrates twin-related reflections. R-values and difference Fourier maps assess refinement quality .
  • Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion similarity) and prioritize high-angle reflections. WinGX or Olex2 aids in visualizing residual density and validating hydrogen-bonding networks .

Q. How can reaction intermediates and byproducts in the synthesis of this compound be systematically identified and minimized?

  • Methodological Answer :

  • Intermediate Tracking : Use in-situ FTIR or LC-MS to monitor reaction progress. Quench aliquots at intervals and analyze via TLC (silica gel, UV/iodine visualization) .
  • Byproduct Reduction : Optimize stoichiometry (e.g., 1.2–1.5 eq. of nucleophile) and employ scavengers (e.g., molecular sieves for water-sensitive steps). For persistent impurities, design orthogonal protection/deprotection strategies (e.g., tert-butyl esters) .

Properties

IUPAC Name

methyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUJWIFSPCQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712418
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138302-49-5
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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